(Diphenylmethyl)magnesium chloride
Description
Properties
Molecular Formula |
C13H11ClMg |
|---|---|
Molecular Weight |
226.98 g/mol |
IUPAC Name |
magnesium;[(Z)-cyclohexa-2,4-dien-1-ylidenemethyl]benzene;chloride |
InChI |
InChI=1S/C13H11.ClH.Mg/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1-11H;1H;/q-1;;+2/p-1 |
InChI Key |
DACRXMIYAGNEHP-UHFFFAOYSA-M |
Isomeric SMILES |
[CH-]\1C=CC=C/C1=C\C2=CC=CC=C2.[Mg+2].[Cl-] |
Canonical SMILES |
[CH-]1C=CC=CC1=CC2=CC=CC=C2.[Mg+2].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: (Diphenylmethyl)magnesium chloride is commonly prepared by the reaction of diphenylmethane with magnesium in the presence of anhydrous ether or tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent. The general reaction is as follows:
C6H5CH2C6H5+Mg→C6H5CHMgClC6H5
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity and utility of (diphenylmethyl)magnesium chloride are best understood through comparison with structurally related organomagnesium and aryl halide compounds. Below is a detailed analysis:
Structural and Reactivity Comparisons
2.1.1. 3,5-Dimethoxybenzylmagnesium Chloride
- Structure : Features electron-donating methoxy groups at the 3,5-positions of the benzyl ring.
- Reactivity : Enhanced nucleophilicity compared to (diphenylmethyl)magnesium chloride due to the electron-rich aromatic system. This makes it more effective in reactions requiring electrophilic aromatic substitution or additions to carbonyl groups.
- Applications : Widely used in pharmaceutical intermediates where electron-donating substituents direct regioselectivity .
2.1.2. Benzylmagnesium Chloride (C₆H₅CH₂MgCl)
- Structure : Lacks phenyl substituents on the methyl carbon.
- Reactivity : Less sterically hindered, leading to faster reaction kinetics in standard Grignard reactions (e.g., additions to aldehydes). However, it is less effective in stabilizing low-coordination-state metal catalysts.
- Applications : General-purpose reagent for synthesizing primary alcohols and alkanes.
2.1.3. Diphenylmethyl Bromide (C₆H₅)₂CHBr
- Structure : The halogenated precursor to (diphenylmethyl)magnesium chloride.
- Reactivity : Undergoes elimination reactions less readily compared to simpler benzyl halides (e.g., benzyl chloride) due to steric hindrance. This limits its utility in forming free carbenes but makes it a stable precursor for Grignard synthesis .
- Applications: Key starting material for preparing sterically bulky organomagnesium reagents.
Research Findings
- Steric Effects : The diphenylmethyl group in (diphenylmethyl)magnesium chloride prevents side reactions in catalytic systems by blocking undesired coordination sites on metals. This property is critical in asymmetric catalysis .
- Electronic Effects : Unlike 3,5-dimethoxybenzylmagnesium chloride, the absence of electron-donating groups in (diphenylmethyl)magnesium chloride limits its use in reactions requiring charge stabilization (e.g., SNAr reactions) .
- Comparative Stability : Diphenylmethyl bromide exhibits greater stability than its magnesium chloride derivative, which decomposes rapidly upon exposure to moisture or air .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
